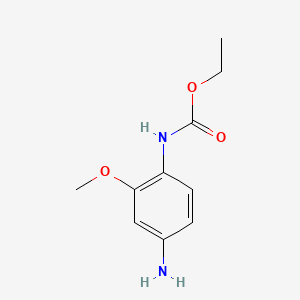

Ethyl (4-amino-2-methoxyphenyl)carbamate

Description

Overview of Carbamate (B1207046) Chemistry and Significance in Synthetic Design

Carbamates, also known as urethanes, are a class of organic compounds sharing a common functional group derived from carbamic acid. Structurally, the carbamate linkage is an amide-ester hybrid, a feature that confers significant chemical and proteolytic stability. nih.govacs.org This stability makes carbamates valuable as peptide bond surrogates in medicinal chemistry, improving the ability of molecules to permeate cell membranes. nih.govacs.org The carbamate functional group can participate in hydrogen bonding and imposes a degree of conformational restriction, which can be leveraged to modulate interactions with biological targets. nih.govacs.org

In synthetic design, carbamates are critically important as protecting groups for amines and amino acids. nih.govacs.org Their stability under a range of conditions, including towards acids, bases, and hydrogenation, makes them a common choice for protecting amine functionalities during complex multi-step syntheses. nih.gov Beyond protection, the carbamate moiety is a key building block in the synthesis of various biologically active compounds and materials. acs.org Numerous methods have been developed for their synthesis, including the thermal decomposition of acyl azides known as the Curtius rearrangement, which proceeds through an isocyanate intermediate. nih.gov Modern synthetic approaches include the three-component coupling of amines, carbon dioxide, and halides, as well as various metal-catalyzed cross-coupling reactions to form N-aryl carbamates. organic-chemistry.orgorganic-chemistry.org

Contextualizing Amino-Substituted Methoxyphenyl Carbamates in Organic Synthesis

Amino-substituted methoxyphenyl carbamates represent a specific subclass of arylcarbamates that incorporate both an amino group and a methoxy (B1213986) group on the aromatic ring. These substituents significantly influence the electronic properties and reactivity of the molecule. The compound at the center of this article, Ethyl (4-amino-2-methoxyphenyl)carbamate, belongs to this class. bldpharm.com The presence of the amino and methoxy groups, which are electron-donating, can direct and activate the aromatic ring for further functionalization, such as electrophilic substitution or metal-mediated coupling reactions.

The synthesis of such substituted aryl carbamates can be achieved through various strategies. For instance, palladium-catalyzed cross-coupling of aryl chlorides with sodium cyanate (B1221674) in the presence of an alcohol provides a direct route to N-aryl carbamates. organic-chemistry.org Nickel-catalyzed photoredox N-arylation offers another modern alternative for coupling amines with aryl electrophiles. organic-chemistry.org The strategic placement of substituents on the phenyl ring is crucial for tailoring the molecule's properties for specific applications, such as in the development of adenosine (B11128) receptor antagonists where carbamate-substituted aminopyrimidines have shown promise.

Table 1: Physicochemical Properties of this compound This interactive table details the key computed properties of the compound.

| Property | Value |

| Molecular Formula | C10H14N2O3 |

| Molecular Weight | 210.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1051368-72-9 (for hydrochloride salt) bldpharm.com |

| Topological Polar Surface Area | 79.6 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Data sourced from computational models and chemical databases. nih.gov |

Research Trajectories in Aryl Carbamate Chemistry

Current research in aryl carbamate chemistry is diverse, exploring new synthetic methodologies, reaction mechanisms, and applications. One significant area of investigation involves the use of aryl carbamates in directed metalation reactions. For example, aryl carbamates can undergo orthometalation with reactive bases like sodium diisopropylamide (NaDA), leading to functionalized arylsodium intermediates. nih.gov These intermediates can then participate in synthetically valuable transformations such as the Snieckus-Fries rearrangement, a process that allows for ortho-acylation of phenols. nih.gov

Another active research front is the exploration of the biological and chemical properties of novel aryl carbamates. Studies have investigated the antioxidant and radical scavenging potential of functionally substituted aryl carbamates. researchgate.net Computational studies are employed to understand the mechanisms behind these properties, such as determining whether a reaction proceeds via a Hydrogen Atom Transfer (HAT) or a Single Electron Transfer (SET) pathway. researchgate.net Furthermore, the role of noncovalent interactions, such as halogen-π and π-π stacking, in guiding the stereochemical outcome of reactions involving aryl carbamates is a subject of ongoing study, particularly in the field of asymmetric catalysis. acs.org These research efforts continue to expand the synthetic utility and fundamental understanding of this important class of compounds.

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(4-amino-2-methoxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-3-15-10(13)12-8-5-4-7(11)6-9(8)14-2/h4-6H,3,11H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCVJCXQNWVQJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C=C(C=C1)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 Amino 2 Methoxyphenyl Carbamate and Analogues

Established Synthetic Routes and Mechanistic Considerations

The formation of ethyl (4-amino-2-methoxyphenyl)carbamate and its analogues can be achieved through several well-established synthetic strategies. These routes often involve the careful manipulation of functional groups on the benzene (B151609) ring to achieve the desired substitution pattern.

Strategies Involving Amine Acylation and Carbamoylation

A primary and direct method for the synthesis of this compound is the acylation of the corresponding diamine precursor, 2-methoxy-p-phenylenediamine. This reaction, a type of nucleophilic acyl substitution, involves the attack of the more nucleophilic amino group on an appropriate acylating agent, such as ethyl chloroformate. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ethyl chloroformate, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride leaving group yields the desired carbamate (B1207046). The selectivity of this reaction can be influenced by the differing reactivity of the two amino groups on the phenylenediamine ring.

In a related approach, the synthesis of a tert-butyl carbamate analogue has been demonstrated starting from 4-fluoro-2-methoxy-5-nitroaniline. atlantis-press.comresearchgate.net This process involves the acylation of the amino group with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). atlantis-press.comresearchgate.net

| Starting Material | Reagents | Product | Yield | Reference |

| 4-fluoro-2-methoxy-5-nitroaniline | Boc₂O, triethylamine, DMAP | (4-Fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester | 92% | researchgate.net |

| D-Serine | Ethyl chloroformate, N-methylmorpholine | N-Carboxy-D-serine anhydride | Not specified | google.com |

This table illustrates examples of amine acylation and carbamoylation reactions used in the synthesis of carbamates and their precursors.

Approaches Utilizing Nitro Group Reduction

A common strategy in the synthesis of aromatic amines is the reduction of a corresponding nitro compound. For the synthesis of this compound, a plausible route involves the reduction of a nitrophenyl carbamate precursor. For instance, a compound like ethyl (2-methoxy-4-nitrophenyl)carbamate could be reduced to the target molecule.

A variety of reducing agents are effective for this transformation. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is a widely used method. prepchem.com Other reducing systems include metals in acidic or neutral media, such as zinc dust in the presence of ammonium (B1175870) chloride or iron powder with acetic acid. google.com A rapid method for the reduction of a nitro group in a related carbamate synthesis was achieved using hydrazine (B178648) hydrate (B1144303) in the presence of ferric chloride and activated carbon. atlantis-press.comresearchgate.net The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. The catalytic reduction of nitroanilines, such as 2-nitroaniline (B44862) and 4-nitroaniline, to their corresponding phenylenediamines using copper ferrite (B1171679) nanoparticles has also been reported, demonstrating high efficiency and rapid reaction times. nih.govresearchgate.net

| Starting Material | Reducing Agent/Catalyst | Product | Yield | Reference |

| {4-[(2-Dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester | 80% Hydrazine hydrate, FeCl₃, Activated Carbon | tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate | 98% | atlantis-press.comresearchgate.net |

| 4-methoxy-2-nitrophenol (B75764) | 5% Palladium on carbon, H₂ | 2-amino-4-methoxyphenol | 93% | prepchem.com |

| 4-nitroaniline | CuFe₂O₄ nanoparticles, NaBH₄ | p-phenylenediamine | 96.5% conversion | nih.govresearchgate.net |

| 2-nitroaniline | CuFe₂O₄ nanoparticles, NaBH₄ | o-phenylenediamine | 95.6% conversion | nih.govresearchgate.net |

This table presents various methods for the reduction of nitro groups in the synthesis of amino-substituted aromatic compounds.

Nucleophilic Substitution Pathways in Precursor Synthesis

Nucleophilic aromatic substitution can be a key step in building the substituted phenyl ring of the precursors. In the synthesis of a tert-butyl carbamate analogue, a nucleophilic substitution reaction is employed where the fluorine atom in (4-fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester is displaced by an incoming amine, N¹,N¹,N²-trimethylethane-1,2-diamine. atlantis-press.comresearchgate.net This reaction is typically carried out at elevated temperatures in a polar aprotic solvent like N,N-dimethylacetamide (DMA) with a base such as N,N-diisopropylethylamine (DIPEA). researchgate.net The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the substitution.

Condensation Reactions in Related Carbamate Formation

Condensation reactions are fundamental in organic synthesis and can be applied to the formation of carbamates. While not a direct route to the title compound, the condensation of primary amines with aldehydes to form Schiff bases, followed by reduction, is a common method for synthesizing secondary amines which can be precursors to more complex molecules. mdpi.com For instance, the condensation of p-anisidine (B42471) with 4-(dimethylamino)benzaldehyde (B131446) followed by reduction yields a secondary amine. mdpi.com In the context of carbamate synthesis, the reaction of an alcohol with urea (B33335) or other carbamoyl (B1232498) donors can be considered a condensation-type reaction, although it often proceeds through an addition-elimination mechanism.

Precursor Synthesis and Derivatization Strategies

The efficient synthesis of this compound is highly dependent on the availability and preparation of key intermediates.

Preparation of 4-amino-2-methoxyphenyl Intermediates

The central precursor for the target molecule is 2-methoxy-p-phenylenediamine (4-amino-2-methoxyaniline). One reported synthesis of this compound starts from its sulfate (B86663) salt, 2-methoxy-p-phenylenediamine-H₂SO₄. prepchem.com Treatment with sodium hydroxide (B78521) liberates the free diamine, which can then be extracted. prepchem.com

Another crucial intermediate is 2-amino-4-methoxyphenol. This compound can be synthesized via the catalytic hydrogenation of 4-methoxy-2-nitrophenol using palladium on carbon as the catalyst. prepchem.com This provides a high-yielding route to this valuable precursor, which can then be further functionalized. The synthesis of 4-methoxyphenol (B1676288) itself can be achieved from hydroquinone (B1673460) by methylation with dimethyl sulfate. prepchem.commdma.ch

Patents also describe telescoping or one-pot syntheses for related compounds like 2-methoxymethyl-p-phenylenediamine, which involve diazotization and coupling reactions followed by reduction. google.comgoogle.comgoogle.com

| Precursor | Starting Material | Reagents/Method | Yield | Reference |

| 2-methoxy-p-phenylenediamine | 2-Methoxy-p-phenylenediamine-H₂SO₄ | NaOH, H₂O, CH₂Cl₂ extraction | 79.6% recovery | prepchem.com |

| 2-amino-4-methoxyphenol | 4-methoxy-2-nitrophenol | 5% Pd/C, H₂, Ethanol | 93% | prepchem.com |

| 4-methoxyphenol | Hydroquinone | Dimethyl sulfate, NaOH | 60% | prepchem.com |

This table summarizes the synthesis of key 4-amino-2-methoxyphenyl intermediates.

Synthesis of Ethoxycarbonylating Reagents

The introduction of an ethoxycarbonyl group is a critical step in the synthesis of the target carbamate. This is achieved using ethoxycarbonylating reagents, which are compounds designed to transfer the ethyl carbamoyl moiety to a nucleophile, such as an amine. The synthesis of these reagents is a key preliminary step.

A common class of reagents used for this purpose is mixed carbonates. For instance, activated carbonates containing a p-nitrophenyl group are effective alkoxycarbonylating agents. acs.org These are typically synthesized by reacting an appropriate chloroformate, such as p-nitrophenyl chloroformate, with the desired alcohol—in this case, ethanol—in the presence of a base. acs.org This reaction yields an activated mixed carbonate that can then efficiently react with an amine to form the corresponding carbamate. acs.org

Another important category of reagents includes chloroformates. Ethyl chloroformate is a primary reagent for direct ethoxycarbonylation. Other approaches involve the in situ generation of reactive species. For example, N-substituted carbamoyl chlorides can be formed and immediately reacted with phenols or amines, which avoids the need to handle sensitive intermediates. organic-chemistry.org

The table below summarizes common reagents used for carbamate synthesis, which can be adapted for ethoxycarbonylation.

| Reagent Type | Example | Application | Reference |

| Activated Carbonates | p-Nitrophenyl carbonate | Effective alkoxycarbonylating reagents for amines. | acs.org |

| Chloroformates | Ethyl chloroformate | Direct ethoxycarbonylation of amines. | nih.gov |

| Carbamoyl Donors | Methyl carbamate | Used in tin-catalyzed transcarbamoylation. | organic-chemistry.org |

| In Situ Generated | N-Substituted carbamoyl chlorides | One-pot synthesis of O-aryl carbamates. | organic-chemistry.org |

Advanced Synthetic Techniques and Optimization

Optimizing the synthesis of carbamates like this compound involves the use of advanced techniques that enhance yield, selectivity, and efficiency, particularly during scale-up. These include the application of catalysis, careful selection of solvents, and robust purification methods.

Catalysis offers a powerful tool for improving carbamate synthesis by enabling milder reaction conditions and improving atom economy. A variety of catalytic systems have been developed for the formation of carbamates.

Metal-Based Catalysis : Transition metals are widely used to catalyze carbamate synthesis.

Iron Catalysis : Pincer-supported iron complexes have been shown to be active catalysts for the dehydrogenative synthesis of N-alkyl and N-aryl substituted carbamates from formamides and alcohols. morressier.com This method is notable for being the first of its kind using a first-row transition metal and is compatible with N-alkyl formamides. morressier.com

Palladium Catalysis : Palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of an alcohol provides an efficient route to aryl carbamates. organic-chemistry.org

Zinc-Based Catalysis : Various zinc-based catalyst systems, including polymer-bound zinc(II) complexes and graphene oxide-based zinc composites, have been developed for CO2 fixation into carbamates under environmentally benign conditions. nih.govacs.org

Tin Catalysis : Tin catalysts are effective for the transcarbamoylation of alcohols using phenyl carbamate or methyl carbamate as the carbamoyl donor. organic-chemistry.org

Organocatalysis : Non-metal catalysts are also prominent.

Bifunctional organocatalysts can facilitate the enantioselective synthesis of cyclic carbamates by activating an amine with carbon dioxide to form a carbamic acid intermediate. nih.gov

N-methylimidazole (NMI) can be used in catalytic amounts to accelerate the one-pot synthesis of carbamates via the Lossen rearrangement. organic-chemistry.org

The following table details various catalytic methods applicable to carbamate synthesis.

| Catalyst Type | Example Catalyst | Reactants | Key Features | Reference |

| Iron Complex | (iPrPNP)Fe(H)(CO) | Formamides, Alcohols | Dehydrogenative synthesis; H2 is the only byproduct. | morressier.com |

| Palladium Complex | Palladium catalyst with appropriate ligand | Aryl chlorides/triflates, Sodium cyanate, Alcohols | Efficient for aryl carbamates. | organic-chemistry.org |

| Zinc Composite | Graphene oxide-based zinc composite | Amines, CO2 | Heterogeneous, recyclable catalyst for CO2 fixation. | nih.gov |

| Organocatalyst | Bifunctional thiourea (B124793) catalyst | Unsaturated basic amines, CO2 | Enantioselective synthesis of cyclic carbamates. | nih.gov |

| Base Catalyst | Cesium Carbonate | Amines, CO2, Alkyl halides | Promotes carbamate synthesis at mild temperatures. | google.com |

The choice of solvent and reaction conditions plays a critical role in directing the outcome of carbamate synthesis. The reaction between an amine and carbon dioxide can lead to either a carbamic acid or an ammonium carbamate salt, and the solvent choice is often the deciding factor. researchgate.net

Solvent Polarity and Type :

In protophilic, highly dipolar, aprotic solvents such as DMSO, DMF, or pyridine, the reaction of amines with CO2 typically results in the complete conversion to the corresponding carbamic acid. researchgate.net The selective generation of the carbamic acid in these solvents is attributed to their ability to stabilize the acid form over the salt. researchgate.net

In contrast, in apolar aprotic solvents (like benzene or chloroform) or dipolar amphiprotic solvents (like methanol), ammonium carbamates are the predominant products. researchgate.net

Acetonitrile (B52724), a polar aprotic solvent, has been shown to favor SN2 substitution, which can lead to N-alkylation as an undesired side reaction. nih.gov

Temperature and Pressure :

Many modern catalytic methods aim to achieve high yields under mild conditions, such as low pressure and temperature, to be more environmentally benign. nih.govacs.org However, some processes, like dehydrogenative carbamate synthesis using iron catalysts, may require high temperatures to release the isocyanate intermediate from the metal center. morressier.com

Continuous-flow reactors, operating at elevated temperatures (e.g., 70 °C), can significantly reduce reaction times to under an hour. acs.org

The influence of solvent type on the product of the amine-CO2 reaction is summarized below.

| Solvent Type | Example Solvents | Predominant Product | Reference |

| Protophilic, Dipolar, Aprotic | DMSO, DMF, Pyridine | Carbamic Acid | researchgate.net |

| Dipolar, Aprotic | Dioxane | Carbamic Acid and some Ammonium Carbamate | researchgate.net |

| Apolar, Aprotic | Benzene, Chloroform (B151607) | Ammonium Carbamate | researchgate.net |

| Dipolar, Amphiprotic | Methanol (B129727), 2-Propanol | Ammonium Carbamate | researchgate.net |

Effective purification is essential for obtaining high-purity this compound, especially in a large-scale production environment. Common methods include extraction, recrystallization, and chromatography.

Extraction and Recrystallization : A common and effective method for purifying carbamates is a combination of extraction and recrystallization. For instance, methyl carbamate has been purified by extraction with chloroform followed by recrystallization from the filtrate by cooling. researchgate.net This process can yield products with purity exceeding 99.9%. researchgate.net An acidic workup is often sufficient for purifying carbamates synthesized via continuous-flow methods, avoiding the need for further chromatographic purification. acs.org

Chromatographic Methods : When high purity is required and simple recrystallization is insufficient, chromatographic techniques are employed.

Thin-Layer Chromatography (TLC) : TLC is a valuable tool for monitoring reaction progress and for developing separation protocols. Both conventional and reverse-phase TLC can be used to separate various types of carbamates. nih.gov

Column Chromatography : For preparative scale, column chromatography is the standard method for separating the desired product from byproducts and unreacted starting materials. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase is critical for achieving good separation.

The following table outlines common purification techniques for carbamates.

| Purification Method | Description | Key Advantages | Reference |

| Extraction | Use of a solvent (e.g., chloroform) to selectively dissolve impurities or the product. | Effective for initial cleanup and separation from salts. | researchgate.net |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, causing the pure compound to crystallize. | Can achieve very high purity; scalable. | researchgate.net |

| Acidic Workup | Washing the reaction mixture with an acidic solution to remove basic impurities. | Simple, fast, and often sufficient for products from clean reactions. | acs.org |

| Thin-Layer Chromatography (TLC) | Used for analytical separation to confirm purity and guide preparative methods. | Fast and requires minimal material. | nih.gov |

Chemical Reactivity and Mechanistic Studies of Ethyl 4 Amino 2 Methoxyphenyl Carbamate

Reactions of the Amino Group

The primary amino group attached to the aromatic ring is a nucleophilic center and a site for various chemical modifications. Its reactivity is influenced by the electron-donating methoxy (B1213986) group at the ortho position and the carbamate (B1207046) group at the para position.

Acylation and Alkylation Reactivity

The amino group of ethyl (4-amino-2-methoxyphenyl)carbamate readily undergoes acylation reactions with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. The reactivity of the amino group in acylation is generally high due to the presence of the electron-donating methoxy group which increases the electron density on the nitrogen atom. However, the carbamate group, being an electron-withdrawing group, can slightly modulate this reactivity. The acylation of amines is a well-established transformation and is often employed to protect the amino group or to introduce new functional moieties. libretexts.org

Alkylation of the amino group with alkyl halides is also possible, leading to the formation of secondary and tertiary amines. However, direct alkylation of primary amines can be challenging to control and often leads to a mixture of mono-, di-, and even tri-alkylated products, along with the formation of quaternary ammonium (B1175870) salts. msu.eduwikipedia.org This is because the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation. To achieve selective mono-alkylation, indirect methods or the use of a large excess of the amine are typically required. msu.edu

Table 1: General Reactivity of the Amino Group in Acylation and Alkylation

| Reaction Type | Reagents | Product Type | General Observations |

| Acylation | Acid chlorides, Acid anhydrides | Amides | Generally clean and high-yielding reaction. libretexts.org |

| Alkylation | Alkyl halides | Secondary, Tertiary amines, Quaternary ammonium salts | Prone to over-alkylation, leading to product mixtures. msu.eduwikipedia.org |

Diazotization and Azo Coupling Reactions

The primary aromatic amino group of this compound can be converted into a diazonium salt upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. researchgate.netacs.org This process is known as diazotization. The resulting diazonium salt is a versatile intermediate in organic synthesis.

The rate of diazotization is influenced by the substituents on the aromatic ring. Electron-donating groups, such as the methoxy group in the target molecule, generally accelerate the reaction. acs.org The diazonium salt can then undergo a variety of transformations, including azo coupling reactions.

Azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion acts as an electrophile and attacks an activated aromatic ring of a coupling partner, such as a phenol (B47542) or another arylamine, to form an azo compound characterized by the -N=N- linkage. jove.com The presence of electron-donating groups on the coupling partner enhances its reactivity towards the weakly electrophilic diazonium ion. Given the electron-rich nature of the phenyl ring in this compound, its diazonium salt would be expected to couple with suitable activated aromatic compounds.

Formation of Schiff Bases

The primary amino group can react with aldehydes and ketones in the presence of an acid or base catalyst to form imines, commonly known as Schiff bases. nih.govresearchgate.net This condensation reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. The formation of Schiff bases is a reversible reaction, and the equilibrium can be driven towards the product by removing the water formed during the reaction. The presence of the methoxy group on the aromatic ring can influence the rate of this reaction. Research on the synthesis of Schiff bases from substituted anilines, including those with methoxy groups, is well-documented. mdpi.com

Reactivity of the Carbamate Moiety

The carbamate group (-NHCOO-) in this compound also exhibits characteristic reactivity, particularly at the carbonyl carbon.

Hydrolysis Kinetics and Mechanisms of Carbamates

Carbamates can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine, alcohol, and carbon dioxide. The mechanism of hydrolysis is dependent on the pH of the medium and the structure of the carbamate.

Under alkaline conditions, the hydrolysis of aryl carbamates can proceed through two main mechanisms: a bimolecular acyl-oxygen cleavage (BAc2) mechanism or a unimolecular elimination-conjugate base (E1cB) mechanism. researchgate.netrsc.org

BAc2 Mechanism: This mechanism involves the rate-determining attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate, which then breaks down to release the alcohol and the carbamic acid, the latter of which decarboxylates to the amine.

E1cB Mechanism: This pathway involves the initial deprotonation of the carbamate nitrogen by a base, followed by the rate-determining expulsion of the leaving group (the ethoxy group in this case) to form an isocyanate intermediate. The isocyanate is then rapidly hydrolyzed to the corresponding amine. researchgate.netresearchgate.net

The specific mechanism that predominates is influenced by factors such as the nature of the leaving group and the substituents on the nitrogen atom. For secondary carbamates like the title compound, the E1cB mechanism is often favored, especially with good leaving groups. researchgate.net The rate of hydrolysis is also affected by temperature and the presence of catalysts. clemson.edumdpi.comresearchgate.netresearchgate.netfda.govnih.gov

Table 2: General Mechanisms for Alkaline Hydrolysis of Carbamates

| Mechanism | Key Step | Intermediate | General Conditions |

| BAc2 | Nucleophilic attack of OH⁻ on carbonyl carbon | Tetrahedral intermediate | Alkaline |

| E1cB | Deprotonation of nitrogen followed by elimination | Isocyanate | Alkaline, favored by good leaving groups |

Transamidation and Transesterification Reactions

The carbamate moiety can undergo transamidation and transesterification reactions, which involve the exchange of the amino or alkoxy group, respectively.

Transamidation is the reaction of a carbamate with an amine to form a urea (B33335). This transformation can be achieved using various reagents and catalysts. For instance, aluminum amide complexes have been shown to effectively convert carbamates into ureas. organic-chemistry.org This method avoids the need for hazardous isocyanate intermediates. The reaction of carbamates with amines can also be promoted by bases, proceeding through an isocyanate intermediate which is then trapped by the amine. thieme-connect.com The synthesis of ureas from carbamates is a valuable transformation in medicinal and materials chemistry. acs.orgnih.govacs.org

Transesterification involves the reaction of a carbamate with an alcohol, resulting in the exchange of the alkoxy group. This reaction can be catalyzed by acids or bases. For example, titanium(IV) alkoxides have been reported to catalyze the O-alkyl transesterification of primary carbamates. acs.org The efficiency of the reaction can be influenced by the nature of the alcohol and the carbamate. chemrxiv.orgresearchgate.net

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical method that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of the signals, a complete structural assignment can be achieved.

The ¹H NMR spectrum of "Ethyl (4-amino-2-methoxyphenyl)carbamate" is expected to exhibit distinct signals corresponding to the various proton environments in the molecule. Based on the analysis of structurally similar compounds, a predicted ¹H NMR spectrum in a suitable solvent like DMSO-d₆ would show several key resonances.

The ethyl group of the carbamate (B1207046) moiety would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, a result of spin-spin coupling with each other. The methoxy (B1213986) (OCH₃) group attached to the aromatic ring would appear as a sharp singlet. The protons of the amino (NH₂) group would also likely appear as a broad singlet. The aromatic protons would show a more complex splitting pattern due to their substitution pattern. One would expect to see three distinct signals in the aromatic region, corresponding to the protons at positions 3, 5, and 6 of the phenyl ring. The exact chemical shifts and coupling constants would be influenced by the electronic effects of the amino and methoxy substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ethyl CH₃ | ~1.20 | Triplet | ~7.1 |

| Ethyl OCH₂ | ~4.05 | Quartet | ~7.1 |

| Methoxy OCH₃ | ~3.75 | Singlet | - |

| Amino NH₂ | ~5.00 | Broad Singlet | - |

| Aromatic H-5 | ~6.20 | Doublet of Doublets | ~8.4, 2.3 |

| Aromatic H-6 | ~6.80 | Doublet | ~8.4 |

| Aromatic H-3 | ~6.30 | Doublet | ~2.3 |

Note: The predicted values are based on spectral data of analogous compounds and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would give rise to a distinct signal.

The spectrum would feature a signal for the carbonyl carbon (C=O) of the carbamate group in the downfield region. The carbons of the ethyl group (CH₃ and OCH₂) and the methoxy carbon (OCH₃) would appear in the upfield region. The aromatic carbons would resonate in the intermediate region, with their chemical shifts influenced by the attached functional groups. The carbon attached to the methoxy group and the carbon bearing the carbamate group would be shifted downfield compared to the other aromatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl CH₃ | ~14.5 |

| Methoxy OCH₃ | ~55.5 |

| Ethyl OCH₂ | ~60.0 |

| Aromatic C-3 | ~100.0 |

| Aromatic C-5 | ~105.0 |

| Aromatic C-6 | ~118.0 |

| Aromatic C-1 | ~125.0 |

| Aromatic C-4 | ~140.0 |

| Aromatic C-2 | ~150.0 |

Note: The predicted values are based on spectral data of analogous compounds and may vary depending on the solvent and experimental conditions.

While ¹H and ¹³C NMR provide foundational data, unambiguous assignment of all signals, especially for the aromatic protons and carbons, often requires advanced 2D NMR techniques.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons, for instance, confirming the connectivity between the ethyl CH₂ and CH₃ protons. It would also help in tracing the connectivity between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. It would be instrumental in definitively assigning the chemical shifts of the aromatic carbons based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the placement of the substituents on the aromatic ring by observing correlations between the methoxy protons and the C-2 carbon, and between the carbamate NH proton and the C-1 and C-2 carbons.

The collective data from these 1D and 2D NMR experiments would allow for a complete and confident structural elucidation of "this compound".

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is invaluable for identifying the functional groups present in a molecule.

The IR spectrum of "this compound" would display characteristic absorption bands for its functional groups. For a closely related compound, "Carbamic acid, 4-methoxyphenyl (B3050149), ethyl ester," an IR spectrum is available and provides a basis for predicting the key vibrational modes. nist.gov

N-H Stretching: The amino (NH₂) and carbamate (N-H) groups would exhibit stretching vibrations in the region of 3500-3300 cm⁻¹. The presence of two bands in this region for the amino group (symmetric and asymmetric stretching) and a separate band for the carbamate N-H would be expected.

C-H Stretching: The aromatic and aliphatic C-H stretching vibrations would appear in the 3100-2850 cm⁻¹ region.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) group of the carbamate would be prominent around 1700-1680 cm⁻¹. Its exact position can be influenced by hydrogen bonding.

C-N Stretching: The C-N stretching vibrations of the aromatic amine and the carbamate would be observed in the 1350-1250 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the ether and the ester functionalities would appear in the 1250-1000 cm⁻¹ range. The asymmetric C-O-C stretch of the aryl ether is typically a strong band around 1250 cm⁻¹.

Table 3: Predicted IR Vibrational Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amino & Carbamate) | 3500-3300 | Medium-Strong |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 2980-2850 | Medium |

| C=O Stretch (Carbamate) | ~1690 | Strong |

| C=C Stretch (Aromatic) | 1600-1450 | Medium |

| N-H Bend (Amino) | ~1620 | Medium |

| C-N Stretch | 1350-1250 | Medium |

Note: The predicted values are based on characteristic group frequencies and data from analogous compounds.

By analyzing the fine details of the vibrational spectra, such as the position and shape of the N-H and C=O stretching bands, information about intramolecular and intermolecular hydrogen bonding can be inferred. For instance, a lower frequency for the C=O stretching vibration could indicate the participation of the carbonyl oxygen in a hydrogen bond, which would stabilize a particular conformation.

Furthermore, comparing the solid-state IR spectrum with the spectrum in a non-polar solvent could reveal conformational changes between the crystalline and solution phases. In the solid state, intermolecular interactions often lock the molecule into a specific conformation, which may differ from the more flexible conformations present in solution. Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, could complement the IR data, especially for the analysis of the aromatic ring and the C-C framework. However, without experimental data, any conformational analysis remains speculative.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) after ionization.

While a publicly available mass spectrum for this compound is not extensively detailed in the literature, its molecular structure allows for the prediction of its behavior under mass spectrometric analysis. The molecular formula of the compound is C₁₀H₁₄N₂O₃, corresponding to a molecular weight of 210.23 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight. For this compound, this would be at m/z 210. The stability of this molecular ion is influenced by the aromatic ring and the heteroatoms present. msu.edu

The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for this compound would likely involve the cleavage of the carbamate and ether functional groups. Common fragmentation patterns observed in similar aromatic carbamates and ethers include:

Loss of the ethoxy group (-OCH₂CH₃): A fragment resulting from the cleavage of the ester bond, leading to a peak at m/z 165.

Loss of ethylene (B1197577) (-CH₂CH₂): Following the initial loss of the ethoxy radical, a subsequent loss of ethylene from the ethyl group can occur.

Cleavage of the carbamate group: The entire ethyl carbamate side chain could be cleaved.

Loss of a methyl radical (-CH₃): Fragmentation of the methoxy group can result in a peak at m/z 195.

A proposed fragmentation pattern is detailed in the table below, based on the fundamental principles of mass spectrometry. msu.edu

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description |

|---|---|---|

| 210 | [C₁₀H₁₄N₂O₃]⁺ | Molecular Ion (M⁺) |

| 195 | [C₉H₁₁N₂O₃]⁺ | Loss of a methyl radical from the methoxy group |

| 165 | [C₈H₉N₂O₂]⁺ | Loss of the ethoxy group |

| 137 | [C₇H₉N₂O]⁺ | Further fragmentation involving the carbamate moiety |

This table represents predicted data based on chemical principles, as specific experimental data is not widely published.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of its elemental composition. For this compound, the precise mass can be calculated from its molecular formula, C₁₀H₁₄N₂O₃.

The calculated monoisotopic mass is essential for confirming the identity of the compound in complex samples and for verifying the success of a synthesis.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₃ |

| Calculated Monoisotopic Mass | 210.0999 g/mol |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The chromophore in this compound is the substituted benzene (B151609) ring. The presence of auxochromes—the amino (-NH₂) and methoxy (-OCH₃) groups—influences the absorption maxima (λ_max).

These electron-donating groups cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to unsubstituted benzene. The expected electronic transitions are π → π* and n → π*, characteristic of aromatic systems with non-bonding electrons. While a specific spectrum for this compound is not available, related compounds containing the 4-methoxyphenyl or 4-aminophenyl moiety exhibit distinct absorption bands. For instance, compounds with a 2-hydroxy-4-methoxyphenyl group show absorption maxima around 326 nm. mdpi.com Similarly, the para-aminobenzoate fragment in other molecules leads to absorption in the UV region. researchgate.net

Table 3: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λ_max (nm) | Electronic Transition | Chromophore |

|---|---|---|---|

| Ethanol | ~290-310 | π → π* | Substituted benzene ring |

This table contains predicted values based on the analysis of similar chemical structures.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity.

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it in an appropriate solvent system, the disappearance of reactants and the appearance of the product can be visualized, often under UV light. acs.org

The retention factor (R_f), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic of a compound in a given solvent system. For a polar compound like this compound, a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is typically used as the mobile phase. nih.gov

Table 4: Representative TLC Data for Reaction Monitoring

| Compound | R_f Value (Hexane:Ethyl Acetate 1:1) | Visualization |

|---|---|---|

| Starting Material (e.g., a nitro precursor) | 0.75 | UV (254 nm) |

| This compound | 0.40 | UV (254 nm), Staining |

The R_f values are illustrative and depend on the specific TLC conditions.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique used to determine the purity of a compound and to analyze complex mixtures. moravek.com For polar aromatic compounds like this compound, a reversed-phase HPLC method is generally employed. nih.govbldpharm.com

This involves a non-polar stationary phase (e.g., a C18 column) and a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a buffer. The compound is detected as it elutes from the column, most commonly by a UV detector set at a wavelength where the analyte absorbs strongly. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. torontech.com

Table 5: Typical HPLC Parameters and Purity Data

| Parameter | Description |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or a relevant λ_max |

| Retention Time | ~5-10 minutes (dependent on exact conditions) |

| Purity Assessment | |

| Main Peak Area | 99.5% |

| Impurity 1 Area | 0.3% |

| Impurity 2 Area | 0.2% |

| Calculated Purity | 99.5% |

This table provides typical parameters for HPLC analysis; actual values would be determined during method development.

Computational and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to exploring the electronic characteristics of a molecule. These studies delve into the optimized geometry, orbital energies, and charge distribution, which collectively govern the molecule's behavior.

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For aromatic compounds similar to Ethyl (4-amino-2-methoxyphenyl)carbamate, calculations are commonly performed using the B3LYP functional with a basis set like 6-311+G(d,p) or 6-31G(d,p). epstem.netindexcopernicus.comresearchgate.net This process involves minimizing the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located.

The resulting optimized structure provides key geometric parameters. For instance, in related benzene (B151609) sulfonamides, DFT calculations have been used to determine the precise bond lengths between carbon atoms in the aromatic ring and the angles between substituents. indexcopernicus.com These optimized geometries represent the foundational data upon which other theoretical properties, such as electronic and spectroscopic features, are calculated. researchgate.net

| Parameter | Description | Typical Calculated Value (Angstrom, Å) |

| C-C (Aromatic) | Bond length between adjacent carbon atoms in the phenyl ring. | 1.39 - 1.41 |

| C-N (Amine) | Bond length of the C-NH2 group attached to the ring. | ~1.39 |

| C-O (Methoxy) | Bond length of the C-OCH3 group's ether linkage. | ~1.37 |

| N-C (Carbamate) | Bond length between the carbamate (B1207046) nitrogen and the phenyl ring. | ~1.41 |

| C=O (Carbamate) | Bond length of the carbamate's carbonyl group. | ~1.22 |

Table 1: Representative optimized geometric parameters (bond lengths) for a molecule like this compound, derived from DFT/B3LYP calculations on analogous structures.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and kinetic stability. indexcopernicus.commaterialsciencejournal.org

A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In computational studies of similar aromatic amines, the HOMO is often localized on the electron-rich aminophenyl portion of the molecule, while the LUMO may be distributed across the structure. researchgate.net This distribution confirms that charge transfer primarily occurs from the substituted ring upon electronic excitation. Calculations for related compounds have shown that the presence of solvents can influence the HOMO-LUMO gap; for example, using DMSO as a solvent was found to increase the energy gap, indicating greater stabilization of the ground state. materialsciencejournal.org

| Parameter | Description | Typical Energy Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | -5.5 to -6.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | -1.0 to -2.0 |

| ΔE (Gap) | The energy difference between LUMO and HOMO (E_LUMO - E_HOMO). | 3.5 to 5.0 |

Table 2: Typical frontier molecular orbital energy values for aromatic amines calculated via DFT, illustrating the energy gap that signifies molecular stability.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. indexcopernicus.comresearchgate.net

The MEP map uses a color scale to denote different potential values. Regions of negative potential (typically colored red to yellow) are electron-rich and are likely sites for electrophilic attack. These areas are often found around electronegative atoms like oxygen and nitrogen. researchgate.net Conversely, regions of positive potential (blue) are electron-poor, indicating areas susceptible to nucleophilic attack, often located around hydrogen atoms attached to heteroatoms. For a molecule like this compound, the MEP would likely show strong negative potentials around the carbonyl oxygen of the carbamate group and the nitrogen of the amino group, identifying them as key sites for intermolecular interactions. researchgate.net

Conformational Analysis and Stability Studies

Molecules with rotatable single bonds, such as this compound, can exist in multiple spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them. nih.gov

Computational methods, such as systematic searches or molecular dynamics, are used to explore the potential energy surface by rotating key bonds, like the C-N bond of the carbamate or the C-O bond of the methoxy (B1213986) group. For each conformation, the energy is calculated, allowing for the identification of the global minimum energy structure. Studies on related 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines have successfully used this approach to correlate specific conformations with biological receptor binding affinity, demonstrating how molecular shape dictates function. nih.gov

Molecular Dynamics Simulations (for related carbamate systems)

While quantum chemical calculations typically focus on static, single molecules in a vacuum, Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of a molecule in a realistic environment, such as in a solvent or interacting with a biological receptor. nih.gov MD simulations track the movements of atoms over time by solving Newton's equations of motion, offering a dynamic picture of conformational changes, binding processes, and aggregation. acs.org

For systems involving aromatic carbamates, MD simulations can explore how the molecule interacts with its surroundings, such as water molecules or the active site of a protein. nih.govacs.org These simulations are crucial for understanding how a molecule like this compound might behave in a biological system, revealing stable binding poses and the key intermolecular forces (like hydrogen bonds and hydrophobic interactions) that govern its interactions. nih.gov

Structure-Reactivity Relationship Studies through Computational Models

Computational models are frequently used to establish structure-reactivity or structure-activity relationships (SAR/QSAR). These studies involve systematically modifying a parent scaffold and calculating various electronic and steric descriptors for each analog. The goal is to build a model that correlates these computed properties with observed reactivity or biological activity.

In a study focused on a library of aromatic carbamates, researchers synthesized various derivatives to establish a clear structure-activity relationship for neuroprotective effects. nih.gov By altering substituents on the aromatic ring, they could modulate the molecule's properties and observe the impact on its function. For this compound, such a study would involve creating virtual analogs—for example, by changing the position of the amino or methoxy groups or by altering the ethyl group on the carbamate—and then using DFT to calculate properties like the HOMO-LUMO gap, dipole moment, and MEP. These descriptors could then be correlated with experimental reactivity data to build a predictive model for designing new compounds with desired characteristics.

In Silico Prediction of Reactivity and Interaction Sites

While specific computational studies focusing exclusively on this compound are not extensively available in the public domain, the reactivity and interaction sites of this molecule can be predicted using well-established in silico methods. These computational approaches, primarily rooted in density functional theory (DFT), provide valuable insights into the molecule's electronic structure and, consequently, its chemical behavior. Key methods for predicting reactivity include the analysis of the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO-LUMO).

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. It is a visual representation of the total electron density of a molecule, mapped onto its surface. Different colors on the MEP map signify different electrostatic potential values:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Represents regions of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack.

Green: Denotes areas with a neutral or near-zero potential.

For a molecule like this compound, an MEP analysis would likely reveal a high negative potential (red) around the oxygen atoms of the carbamate and methoxy groups, as well as the nitrogen atom of the amino group, due to the presence of lone pairs of electrons. These sites would be the most probable locations for interaction with electrophiles. Conversely, the hydrogen atoms of the amino group and the aromatic ring would likely exhibit a positive potential (blue), making them susceptible to nucleophilic interactions. Studies on various aniline (B41778) derivatives have successfully used MEP to identify reactive sites, confirming that regions with negative potential are prone to electrophilic attack. researchgate.netechemcom.comtci-thaijo.org For instance, in related aniline compounds, the negative potential is often concentrated on heteroatoms like oxygen and nitrogen. tci-thaijo.orgmdpi.com

Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and its ability to participate in charge transfer interactions.

HOMO: Represents the orbital with the highest energy that is occupied by electrons. It acts as an electron donor, and its energy level is related to the molecule's ionization potential. Regions of high HOMO density are indicative of sites susceptible to electrophilic attack.

LUMO: Is the lowest energy orbital that is unoccupied. It functions as an electron acceptor, and its energy is related to the electron affinity. Areas with high LUMO density are the likely sites for nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly influenced by the activating amino and methoxy groups. This suggests that the aromatic ring is a primary site for electrophilic substitution. The LUMO is likely distributed over the carbamate group and the benzene ring. Computational studies on other amino- and methoxy-substituted aromatic compounds have shown that the HOMO-LUMO distribution and the energy gap are key determinants of their reactivity. nih.govresearchgate.net

The following table summarizes the general principles of how these computational parameters predict reactivity, which would be applicable to this compound.

| Computational Parameter | Significance for Reactivity Prediction | Predicted Sites on this compound |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | Nucleophilic Sites (Red): Oxygen atoms (carbamate, methoxy), Nitrogen atom (amino). Electrophilic Sites (Blue): Hydrogen atoms (amino, aromatic). |

| Highest Occupied Molecular Orbital (HOMO) | Indicates the regions most likely to donate electrons in a reaction (sites for electrophilic attack). | Primarily localized on the electron-rich aromatic ring, influenced by the amino and methoxy groups. |

| Lowest Unoccupied Molecular Orbital (LUMO) | Indicates the regions most likely to accept electrons in a reaction (sites for nucleophilic attack). | Likely distributed over the carbamate functional group and the aromatic ring. |

| HOMO-LUMO Energy Gap (ΔE) | A smaller gap generally implies higher reactivity and lower kinetic stability. | The presence of both electron-donating (amino, methoxy) and electron-withdrawing (carbamate) groups would influence the gap, requiring specific calculation for a precise value. |

These in silico methods provide a powerful, non-experimental means to forecast the chemical behavior of molecules like this compound, guiding further experimental research into its properties and potential applications.

Derivatization and Synthesis of Advanced Analogues

Modification at the Amino Position

The primary amino group at the C-4 position is a key site for derivatization due to its nucleophilic character.

The amino group can be readily converted into amide or urea (B33335) functionalities, which are prevalent motifs in medicinal chemistry. nih.gov

Amide Synthesis: Acylation of the primary amine with various acylating agents, such as acyl chlorides or anhydrides, in the presence of a base yields the corresponding N-acylated derivatives. This reaction introduces a new substituent (R-CO-) to the nitrogen atom, altering the electronic and steric properties of the molecule.

Urea Synthesis: The formation of ureas is typically achieved by reacting the amino group with an isocyanate (R-N=C=O). This reaction introduces a substituted urea linkage (-NH-CO-NHR). Alternatively, carbamates can be reacted with amines at elevated temperatures, often with a catalyst, to form asymmetric ureas. google.com

The table below illustrates potential reactants for these transformations.

| Starting Material | Reagent Type | Example Reagent | Resulting Functional Group | Product Class |

| Ethyl (4-amino-2-methoxyphenyl)carbamate | Acyl Chloride | Acetyl chloride | Amide | N-(4-(ethoxycarbonylamino)-3-methoxyphenyl)acetamide |

| This compound | Anhydride | Acetic anhydride | Amide | N-(4-(ethoxycarbonylamino)-3-methoxyphenyl)acetamide |

| This compound | Isocyanate | Phenyl isocyanate | Urea | Ethyl (2-methoxy-4-(3-phenylureido)phenyl)carbamate |

| This compound | Chloroformate | Phenyl chloroformate | Carbamate (B1207046) | Dicarbamate derivative niscpr.res.in |

Introducing alkyl or aryl groups directly onto the amino nitrogen can significantly impact the molecule's lipophilicity and binding interactions.

N-Alkylation: The direct alkylation of the primary amine with alkyl halides can lead to a mixture of mono- and di-alkylated products. More controlled mono-alkylation can be achieved through reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction with a reagent like sodium borohydride. A three-component coupling involving an amine, carbon dioxide, and an alkyl halide in the presence of cesium carbonate represents another modern approach to N-alkylation. nih.govorganic-chemistry.org

N-Arylation: The introduction of an aryl group is commonly accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction couples the amine with an aryl halide (e.g., aryl bromide or chloride) in the presence of a palladium or copper catalyst and a base.

The table below summarizes representative reactions for N-alkylation and N-arylation.

| Reaction Type | Reagents | Product Class |

| Reductive Amination | Formaldehyde, Sodium triacetoxyborohydride | N,N-dimethylamino derivative |

| Direct Alkylation | Ethyl iodide, Base | N-ethylamino derivative |

| Buchwald-Hartwig Amination | Bromobenzene, Pd catalyst, Base | N-phenylamino derivative |

Transformations at the Carbamate Ester Group

The ethyl carbamate moiety provides another handle for structural modification, allowing for changes to the ester portion of the functional group.

Replacing the ethyl group of the carbamate with other alkyl or aryl substituents can modulate the compound's solubility, metabolic stability, and biological activity. nih.gov A common strategy involves a two-step process: hydrolysis of the ethyl carbamate to the parent amine (4-amino-2-methoxyaniline), followed by reaction with a different alkyl or aryl chloroformate (R-O-CO-Cl) in the presence of a base. nih.govniscpr.res.in Alternatively, isocyanate intermediates, generated via methods like the Curtius rearrangement, can be trapped with various alcohols to produce a library of carbamate derivatives. nih.govmdpi.com

The table below details the synthesis of various carbamate esters from the corresponding amine.

| Parent Amine | Reagent | Resulting Carbamate Product |

| 4-amino-2-methoxyaniline | Methyl chloroformate | Mthis compound |

| 4-amino-2-methoxyaniline | Isopropyl chloroformate | Isopropyl (4-amino-2-methoxyphenyl)carbamate |

| 4-amino-2-methoxyaniline | Phenyl chloroformate | Phenyl (4-amino-2-methoxyphenyl)carbamate |

| 4-amino-2-methoxyaniline | Benzyl chloroformate | Benzyl (4-amino-2-methoxyphenyl)carbamate |

Thiocarbamates: Replacing one or both oxygen atoms of the carbamate group with sulfur yields thiocarbamate analogues, which have distinct electronic and hydrogen-bonding properties. O-Aryl thiocarbamates can be synthesized from the parent amine by reaction with thiophosgene (B130339) (CSCl₂) followed by treatment with a phenol (B47542). A more direct route involves the reaction of the amine with an O-alkyl or O-aryl chlorothioformate (R-O-CS-Cl). The synthesis and biological activities of various thiocarbamate series have been explored in research. nih.gov

Urethane (B1682113) Analogues (Ureas): As discussed in section 6.1.1, the term urethane is synonymous with carbamate. A key analogue is the corresponding urea, where the ester oxygen is replaced by a nitrogen atom. Studies have shown that replacing the ethoxy group of a carbamate with a methylamino group can significantly reduce biological activity in certain contexts, highlighting the importance of the ester functionality. nih.gov The synthesis is typically achieved by reacting the parent amine with a substituted carbamoyl (B1232498) chloride or an isocyanate.

The table below outlines the synthesis of these analogues.

| Analogue Type | Starting Material | Reagents | Product Class |

| Thiocarbamate | 4-amino-2-methoxyaniline | Phenyl chlorothioformate | O-Phenyl (4-amino-2-methoxyphenyl)thiocarbamate |

| Urea | 4-amino-2-methoxyaniline | Phenyl isocyanate | 1-(4-amino-2-methoxyphenyl)-3-phenylurea |

Substitutions on the Aromatic Ring System

The aromatic ring of this compound is activated towards electrophilic aromatic substitution. The directing effects of the existing substituents determine the position of new functional groups.

The primary amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups are strong activating, ortho-, para-directing groups. The ethyl carbamate (-NHCOOEt) group is also activating and ortho-, para-directing.

The powerful -NH₂ group strongly directs incoming electrophiles to its ortho positions (C3 and C5).

The -OCH₃ group directs to its ortho (C3) and para (C5) positions.

The -NHCOOEt group directs to its ortho (C2, occupied) and para (C5) positions.

Considering these combined effects, the C5 position is the most electronically enriched and sterically accessible site for electrophilic attack. The C3 position is sterically hindered by the adjacent methoxy group. Therefore, reactions like halogenation, nitration, or Friedel-Crafts acylation are expected to occur predominantly at C5. Syntheses of related complex molecules often start with precursors that are already substituted at these key positions, such as 4-fluoro-2-methoxy-5-nitroaniline, which is then elaborated into more complex structures. atlantis-press.comresearchgate.net

The table below shows potential products from electrophilic substitution reactions.

| Reaction Type | Reagent | Primary Product |

| Bromination | N-Bromosuccinimide (NBS) | Ethyl (4-amino-5-bromo-2-methoxyphenyl)carbamate |

| Nitration | Nitric acid, Sulfuric acid | Ethyl (4-amino-2-methoxy-5-nitrophenyl)carbamate |

| Acylation | Acetyl chloride, AlCl₃ | Ethyl (4-amino-5-acetyl-2-methoxyphenyl)carbamate |

| Sulfonation | Fuming sulfuric acid | 5-(Ethoxycarbonylamino)-2-amino-4-methoxybenzenesulfonic acid |

Introduction of Halogen, Nitro, or Alkyl/Aryl Groups

The synthesis of advanced analogues of "this compound" involves targeted chemical reactions to introduce halogens (F, Cl, Br, I), nitro groups (NO₂), or various alkyl/aryl substituents onto the phenyl ring or the carbamate functional group. These modifications are pursued to systematically alter the electronic, steric, and lipophilic properties of the parent molecule.

Introduction of Nitro and Halogen Groups:

The introduction of a nitro group is a common strategy in medicinal chemistry to create intermediates for further functionalization. For instance, a related compound, "Ethyl (4-amino-2-nitrophenyl)carbamate," is a known derivative where a nitro group is positioned ortho to the carbamate moiety. chemscene.combldpharm.com The synthesis of such compounds can often start from precursors that already contain the nitro group. A general approach involves the reduction of a dinitro compound or the selective protection and reaction of amino groups on a nitrated benzene (B151609) ring.

A practical synthetic route for a related, more complex carbamate, "tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate," starts from 4-fluoro-2-methoxy-5-nitroaniline. atlantis-press.comresearchgate.net This precursor undergoes acylation to protect the amino group, followed by a nucleophilic substitution to displace the fluorine atom, and finally, a reduction of the nitro group to an amine. atlantis-press.comresearchgate.net This multi-step process highlights a viable strategy for incorporating both halogen and nitro functionalities, which can then be converted to amino groups to yield the final desired product.

Further derivatization can be seen in the synthesis of "Ethyl [2-nitro-4-[[(4-fluorophenyl)methyl]amino]phenyl]carbamate". cphi-online.commolbase.combldpharm.com This molecule features both a nitro group and a halogenated aryl group, indicating that the core structure is amenable to significant modification. The synthesis of this compound utilizes "Ethyl (4-amino-2-nitrophenyl)carbamate" as a starting material. molbase.com

Introduction of Alkyl/Aryl Groups:

The addition of alkyl or aryl groups can be achieved through various synthetic methodologies. For instance, N-alkylation or N-arylation of the amino groups on the phenyl ring can introduce diverse substituents. The synthesis of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo chemscene.comacs.orgthieno[2,3-d]pyrimidines, while a different heterocyclic system, demonstrates the principle of attaching aryl/alkyl groups to an amino-substituted core. nih.gov In this case, various aryl and alkyl amines were reacted with a chloro-derivative to create a library of analogues. nih.gov A similar approach could be envisioned for modifying the amino group of "this compound".

Furthermore, modifications to the carbamate itself can introduce different alkyl groups. While "this compound" contains an ethyl group, related studies on other carbamates have explored replacing this with methyl or more bulky aliphatic groups. nih.gov These substitutions are typically achieved by using different chloroformates or by transesterification reactions.

The following table summarizes the types of derivatives and their synthetic precursors.

| Derivative Type | Example Compound | Key Precursor(s) |

| Nitro Derivative | Ethyl (4-amino-2-nitrophenyl)carbamate | 2-nitro-p-phenylenediamine, Diethyl carbonate |

| Halo-Nitro Derivative | Ethyl [2-nitro-4-[[(4-fluorophenyl)methyl]amino]phenyl]carbamate | Ethyl (4-amino-2-nitrophenyl)carbamate, 4-Fluorobenzaldehyde |

| Fluoro-Nitro-Amine Derivative | tert-butyl 5-amino-4 - ((2-(dimethyl- amino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate | 4-fluoro-2-methoxy-5-nitroaniline |

Exploration of Structure-Activity Relationships in Non-Clinical Contexts

Structure-Activity Relationship (SAR) studies are fundamental in chemical biology and medicinal chemistry to understand how a molecule's chemical structure correlates with its biological or chemical activity. For derivatives of "this compound," SAR exploration in non-clinical contexts focuses on how the introduction of different functional groups (halogens, nitro, alkyl/aryl) influences their properties, such as enzyme inhibition or receptor binding.

While direct SAR studies on "this compound" are not extensively documented in the reviewed literature, principles can be drawn from research on analogous carbamate-containing compounds.

Influence of Carbamate Substituents:

In studies of other bioactive carbamates, the nature of the alkyl group on the carbamate moiety has been shown to be critical for activity. For example, in a series of pyrido[3,4-b]pyrazine (B183377) anticancer agents, replacing the ethyl group of the carbamate with a methyl group resulted in no significant change in activity. nih.gov However, substitution with bulkier aliphatic groups led to a reduction in activity, suggesting that steric hindrance at this position can be detrimental. nih.gov This indicates that for analogues of "this compound," modifications to the ethyl group would need to be carefully considered to maintain or enhance desired activities.

Impact of Phenyl Ring Substitutions:

The substitution pattern on the phenyl ring is another critical determinant of activity. In the context of cholinesterase inhibitors, the nature of the N-substituted moiety on the carbamate side chain dictates the selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govlookchem.com For instance, N-ethyl carbamates showed a moderate preference for BChE, while N-2'-methylphenylcarbamates had high AChE selectivity. lookchem.com This highlights how aryl substitution can fine-tune the interaction with biological targets.

The introduction of halogens onto the aryl ring can also have a profound effect. In the development of catalysts for asymmetric synthesis, it was found that halogenated aryl groups on a related scaffold afforded the highest chemical yields and enantioselectivities. acs.org Specifically, p-chlorophenyl and p-bromophenyl groups were particularly effective, pointing to the role of halogen–π interactions in stabilizing transition states. acs.org This suggests that introducing halogens to the phenyl ring of "this compound" could influence its reactivity and interactions in various chemical systems.

The following table summarizes key SAR findings from related carbamate compounds, which can inform the potential effects of derivatization on "this compound."

| Structural Modification | Observed Effect in Analogue Systems | Potential Implication for "this compound" Analogues |

| Replacement of ethyl on carbamate with bulky alkyl groups | Reduced cytotoxic activity in anticancer agents. nih.gov | May decrease biological activity due to steric hindrance. |

| Introduction of aryl groups on carbamate nitrogen | Modulated enzyme selectivity in cholinesterase inhibitors. lookchem.com | Could be a strategy to tune the selectivity of analogues for specific biological targets. |

| Introduction of halogens on an associated phenyl ring | Increased yield and enantioselectivity in catalytic reactions. acs.org | May enhance chemical properties and interactions through stabilizing forces like halogen-π bonds. |

| Acetylation of an amino group on the phenyl ring | Decreased cytotoxic activity in anticancer agents. nih.gov | Suggests that the free amino group may be important for activity, and its modification could be detrimental. |

These non-clinical SAR explorations provide a rational basis for the design of novel analogues of "this compound," guiding the selection of functional groups to achieve desired chemical or biological profiles.

Applications in Chemical Research Non Clinical Focus

Utility as Synthetic Intermediates in Organic Synthesis

The presence of multiple reactive sites—the primary amine, the carbamate (B1207046), and the activated aromatic ring—makes Ethyl (4-amino-2-methoxyphenyl)carbamate a potentially valuable building block in organic synthesis. Carbamates, in general, are recognized as important intermediates and protecting groups in the synthesis of complex organic molecules. nih.gov

The dual functionality of an amino group and a carbamate on an aromatic ring provides a versatile platform for the construction of various heterocyclic systems. While direct examples involving this compound are scarce, related structures are routinely used in the synthesis of heterocycles. For instance, carbamate-protected amino groups can direct cyclization reactions, and the amino group itself can be a key nucleophile in the formation of nitrogen-containing rings.

One common strategy involves the cyclization of intermediates derived from substituted anilines to form fused heterocyclic systems. For example, the synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates has been achieved through a multi-step sequence starting from materials that are structurally related to the title compound, highlighting the utility of such building blocks in constructing pyrimidine (B1678525) cores. researchgate.net Similarly, benzimidazole (B57391) derivatives, another important class of heterocycles, can be synthesized through reductive cyclization of nitroanilines, a process where the amino and a nearby functional group on the ring participate in ring closure. mdpi.com The amino group of this compound could readily participate in such cyclization strategies.

The synthesis of oxygen-containing heterocycles has also been demonstrated using carbamate-functionalized building blocks, where the carbamate serves as part of a linker to which the heterocyclic core is attached. clockss.org This suggests that this compound could be modified to act as a precursor for a variety of heterocyclic structures.

The strategic placement of functional groups in this compound makes it an attractive starting material for the synthesis of more elaborate molecules. The carbamate group can serve as a directing group or be transformed into other functionalities, while the primary amine allows for a wide range of derivatization reactions.